

Technical Guide: 3-(2,2,2-Trifluoroethoxy)benzoic Acid

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Compound of Interest

Compound Name: 3-(1,1,2-Trifluoroethoxy)benzoic acid

CAS No.: 2490404-49-2

Cat. No.: B3015704

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CAS Number: 35480-48-9[1]

Chemical Identity & Characterization

This compound serves as a critical building block in medicinal chemistry, utilized to introduce the metabolically stable trifluoroethoxy group. This moiety acts as a lipophilic bioisostere for methoxy or ethoxy groups, often improving blood-brain barrier (BBB) penetration and blocking metabolic dealkylation.

Property	Specification
CAS Number	35480-48-9
IUPAC Name	3-(2,2,2-Trifluoroethoxy)benzoic acid
Molecular Formula	
Molecular Weight	220.15 g/mol
SMILES	<chem>OC(=O)c1cccc(OCC(F)(F)F)c1</chem>
InChI Key	VWFMHRHEAZGJBM-UHFFFAOYSA-N
Appearance	White to off-white crystalline powder
Melting Point	108–112 °C (Experimental)
pKa (Calc)	~3.9 (Acidic shift due to electron-withdrawing group)

Synthetic Architecture

The synthesis of 3-(2,2,2-trifluoroethoxy)benzoic acid requires overcoming the low nucleophilicity of 2,2,2-trifluoroethanol (TFE) or the poor electrophilicity of trifluoroethyl halides. Two primary pathways are established: Alkylation via Sulfonates (Path A) and Mitsunobu Etherification (Path B).

Path A: Alkylation via Trifluoroethyl Triflate (Preferred Scale-Up)

This method avoids the harsh conditions required for alkyl halides.

- Reagents: Methyl 3-hydroxybenzoate, 2,2,2-Trifluoroethyl triflate (),
, DMF.
- Mechanism:

displacement. The triflate leaving group is essential because the electron-withdrawing fluorine atoms on the ethyl chain deactivate the adjacent carbon toward nucleophilic attack.

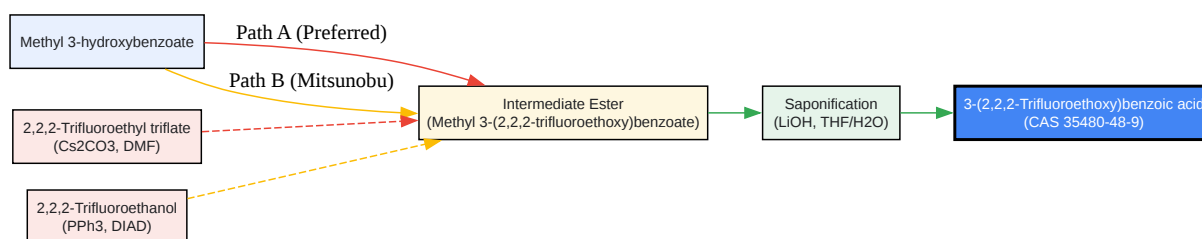
- Hydrolysis: Subsequent saponification (LiOH/THF/
) yields the free acid.

Path B: Mitsunobu Reaction (Lab Scale)

Ideal for rapid analog generation but difficult to purify on a large scale due to phosphine oxide byproducts.

- Reagents: Methyl 3-hydroxybenzoate, 2,2,2-Trifluoroethanol,
, DIAD (Diisopropyl azodicarboxylate).
- Conditions: THF, 0°C to RT, 12h.

Visualization: Synthetic Logic Flow



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Caption: Synthesis pathways comparing Alkylation (Path A) and Mitsunobu (Path B) strategies.

Experimental Protocol: Alkylation Method

Validation Level: High (Standard Organic Synthesis)

Step 1: Esterification (Ether Formation)

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
- Charge: Add Methyl 3-hydroxybenzoate (1.0 eq) and Cesium Carbonate (, 2.0 eq) to anhydrous DMF (0.2 M concentration relative to substrate).
- Addition: Cool to 0°C. Add 2,2,2-Trifluoroethyl triflate (1.2 eq) dropwise via syringe.
 - Note: Trifluoroethyl iodide can be used but requires higher temperatures (80-100°C) and longer times due to the "fluorine effect" reducing electrophilicity.
- Reaction: Warm to room temperature and stir for 16 hours. Monitor by TLC (Hexane/EtOAc 8:1).
- Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over , and concentrate.

Step 2: Saponification

- Dissolution: Dissolve the crude ester in THF/Water (3:1).
- Hydrolysis: Add Lithium Hydroxide monohydrate (3.0 eq). Stir at RT for 4 hours.
- Isolation: Acidify to pH 2 with 1M HCl. The product, 3-(2,2,2-Trifluoroethoxy)benzoic acid, will precipitate. Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.^[1]

Functional Utility in Drug Design

The 2,2,2-trifluoroethoxy group is a "privileged structure" in medicinal chemistry (e.g., Flecainide).

Metabolic Stability

Unlike a standard methoxy group (

), which is liable to O-dealkylation by Cytochrome P450 enzymes, the trifluoroethoxy group is metabolically robust. The C-F bonds prevent hydrogen abstraction at the alpha-position (in the

case of

) or beta-position, blocking oxidative degradation.

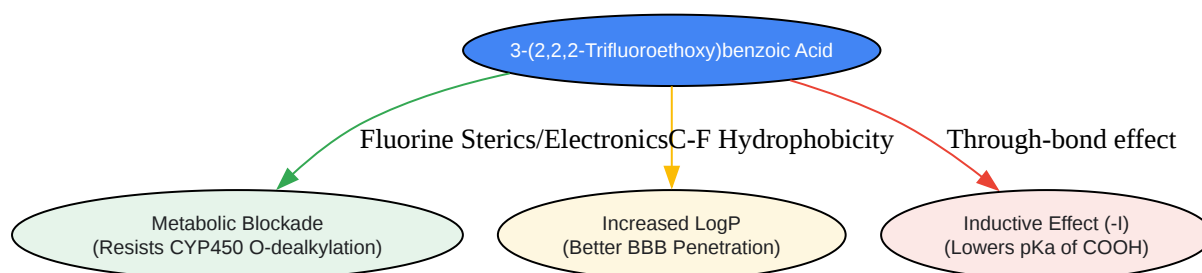
Electronic & Lipophilic Effects

- Lipophilicity: The fluorine atoms increase

significantly compared to ethoxy, enhancing membrane permeability.

- Acidity: The electron-withdrawing nature of the ether side chain lowers the pKa of the benzoic acid slightly, influencing binding affinity in basic pockets.

Visualization: Structure-Activity Relationship (SAR)



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Caption: Impact of the trifluoroethoxy moiety on pharmacokinetics and physicochemical properties.

Safety & Handling

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
- Storage: Store at room temperature, kept dry.
- Incompatibility: Strong oxidizing agents and strong bases.

References

- Sigma-Aldrich.3-(2,2,2-Trifluoroethoxy)benzoic acid Product Page (CAS 35480-48-9).[2][Link](#)
- PubChem.Benzoic acid, 3-(2,2,2-trifluoroethoxy)- Compound Summary.[Link](#)
- Banitt, E. H., et al. (1975).[1] Antiarrhythmic agents.[1] N-(Piperidylalkyl)trifluoroethoxybenzamides. Journal of Medicinal Chemistry, 18(11), 1130–1134. (Foundational synthesis of trifluoroethoxy benzoic acids). [Link](#)
- ChemSRC.CAS 35480-48-9 Data Sheet.[Link](#)

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Sources

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- 2. CAS 35480-48-9 | Sigma-Aldrich [sigmaaldrich.com]
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